N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine
Description
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C10H20N2/c1-12(2)10(5-6-10)9-3-7-11-8-4-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
CYOMMGYDVRARBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Precursors
The initial step involves forming the cyclopropane ring, often through metal-catalyzed cyclopropanation of olefins:
Reaction: Alkene + Carbene source (e.g., diazomethane or its derivatives) → Cyclopropane
Conditions: Transition metal catalysis (e.g., Rh, Cu), inert atmosphere, low temperature
Example : Using diazomethane or a diazo compound with a transition metal catalyst (e.g., Rh(II) complexes) to cyclopropanate an appropriate alkene precursor.
N,N-Dimethylation
The tertiary amine is typically formed via N,N-dimethylation of the secondary amine:
Reaction: Secondary amine + Formaldehyde + Reducing agent (e.g., sodium cyanoborohydride)
Conditions: Mild acid catalysis, room temperature
Alternatively, methylation can be achieved using methyl iodide or dimethyl sulfate under controlled conditions.
Representative Synthetic Pathway Based on Literature
A comprehensive route reported involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Cyclopropanation | Diazomethane + Rh(II) catalyst | Formation of cyclopropane core from an alkene precursor |
| 2. Nucleophilic substitution | Piperidine derivative + base | Attachment of piperidine to the cyclopropane or its derivatives |
| 3. Reductive amination | Formaldehyde + NaBH3CN | N,N-Dimethylation of the secondary amine to form the tertiary amine |
This pathway aligns with methods described in patent literature and academic syntheses, emphasizing the importance of controlled conditions to prevent ring-opening or side reactions.
Data Tables Summarizing Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclopropanation | Diazomethane, Rh(II) catalyst | Dichloromethane | -78°C to 0°C | Variable | Requires inert atmosphere |
| Piperidine attachment | Piperidine derivative, NaH or K2CO3 | Tetrahydrofuran (THF) | Room temperature | Moderate | Nucleophilic substitution |
| N,N-Dimethylation | Formaldehyde, NaBH3CN | Methanol | Room temperature | Variable | Reductive amination |
Literature Findings and Research Insights
- Patents : US10968220B2 describes a method involving cyclization and substitution reactions to produce related piperidine derivatives, emphasizing the use of carbodiimides and halogenated solvents under controlled temperatures.
- Academic Reports : Synthesis pathways involving cyclopropanation of olefins followed by amination are well-documented, with specific focus on optimizing yields and stereoselectivity through catalyst choice and reaction conditions.
- Patent WO2018224455A1 details the synthesis of cyclopropyl derivatives via nucleophilic substitution and cyclization, highlighting the use of halogenated hydrocarbons and bases such as DMAP for coupling reactions.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, although it is not approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through the modulation of these targets, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Rigidity vs.
- Biological Activity : Compound 6a, a COX-2 inhibitor, shares the N,N-dimethylamine group but replaces cyclopropane with a methylsulfonylphenyl-imidazothiazole system. This substitution confers potent COX-2 selectivity (IC₅₀ = 0.08 µM), suggesting that the target compound’s cyclopropane-piperidine system could be optimized for similar enzymatic targeting .
- Synthetic Utility: The target compound’s cyclopropanamine moiety aligns with palladium-catalyzed C–N cross-coupling strategies used in synthesizing bioactive molecules like ozenoxacin, highlighting its versatility in pharmaceutical workflows .
Physicochemical and Pharmacokinetic Properties
- Basicity : The piperidine nitrogen (pKa ~10.6) contributes to stronger basicity than ferrocene-based analogs (e.g., ), which may influence solubility and protein binding.
- Synthetic Accessibility : Unlike the ferrocene-derived ligand in , the target compound avoids transition-metal coordination complexities, simplifying scale-up.
Biological Activity
N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a piperidine moiety and two methyl groups on the nitrogen atom. This unique structure may contribute to its interaction with various biological targets.
The biological activity of this compound can be attributed to its interaction with several key proteins and enzymes:
- Inhibition of Lysine-Specific Demethylase 1 (LSD1) : Research has shown that compounds containing piperidine groups can enhance the inhibitory activity against LSD1, which is implicated in various cancers. The presence of the piperidine structure in this compound suggests potential as an LSD1 inhibitor, possibly affecting histone methylation and gene expression related to cancer progression .
- Calcium Channel Blockade : Similar compounds have demonstrated affinity for N-type calcium channels, indicating that this compound may also exhibit analgesic properties through calcium channel modulation .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Cancer Cell Proliferation
In a recent study focusing on LSD1 inhibitors, compounds structurally related to this compound exhibited significant anti-proliferative effects on various cancer cell lines. These compounds were shown to induce differentiation in acute myeloid leukemia (AML) cells, highlighting their therapeutic potential in hematological malignancies .
Case Study 2: Analgesic Properties
Another investigation into the analgesic properties of piperidine derivatives revealed that compounds similar to this compound effectively blocked N-type calcium channels. This action was linked to reduced pain responses in animal models, suggesting a potential application for pain management .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine with high purity?
- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling cyclopropanamine derivatives with piperidin-4-yl intermediates under inert atmospheres (e.g., argon) yields the target compound. Purity optimization (≥90%) is achieved using column chromatography and recrystallization, as demonstrated in analogous syntheses of related amines . Characterization via -NMR and HRMS is critical: key NMR peaks include cyclopropane protons (δ ~1.0–2.0 ppm) and dimethylamino signals (δ ~2.2–2.5 ppm). HRMS data should align with the molecular formula (exact mass: 168.1626 g/mol) .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm cyclopropane ring integrity via coupling constants () and dimethylamino group integration (6H, singlet). Piperidine ring protons appear as multiplet signals (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : HRMS should match the theoretical mass within 3 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. What stability considerations are critical for storing this compound in research settings?
- Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at −20°C in amber vials. Stability studies suggest degradation <5% over 6 months under these conditions. Avoid exposure to light or acidic/basic environments to prevent cyclopropane ring opening or demethylation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting the cyclopropane ring’s strain and the dimethylamino group’s basicity (pKa ~9.5). Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., neurotransmitter receptors), identifying optimal substituents for binding affinity . For example, adding hydrophobic groups to the piperidine ring improves blood-brain barrier penetration .
Q. What strategies resolve contradictions in synthetic yield data across different protocols?
- Answer : Systematic variation of reaction parameters (temperature, catalyst, solvent) is essential. For instance, hydrogenation catalysts (e.g., Pt/C vs. Pd/C) may impact yields due to steric hindrance around the cyclopropane ring. A 2021 study showed Pt/C increased yields by 15% compared to Pd/C in analogous hydrogenations . Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., reaction time, stoichiometry) to optimize reproducibility .
Q. How does the stereoelectronic profile of this compound influence its reactivity in nucleophilic reactions?
- Answer : The cyclopropane ring’s angle strain (~60°) enhances electrophilicity, making it susceptible to ring-opening reactions in polar protic solvents. The dimethylamino group acts as an electron donor, stabilizing transition states in SN2 mechanisms. Kinetic studies using -NMR isotope effects reveal rate acceleration (2–3×) in aprotic solvents like DMF .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
- Answer :
- Receptor Binding Assays : Screen against dopamine D3/D2 receptors (IC50 values) using radioligand displacement (e.g., -spiperone). Structural analogs show sub-micromolar affinity, suggesting potential CNS applications .
- Cytotoxicity : Use MTT assays in HEK293 or SH-SY5Y cells to assess safety margins (IC50 > 100 μM preferred) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (>30 min indicates suitability for in vivo studies) .
Methodological Tables
Table 1 : Key NMR Signals for this compound
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropane CH | 1.2–1.8 | Multiplet | 4H |
| N,N-Dimethyl (CH) | 2.3 | Singlet | 6H |
| Piperidine CH | 2.6–3.2 | Multiplet | 4H |
| Piperidine NH | 1.5 (broad) | Singlet | 1H |
Table 2 : Synthetic Yield Optimization Using Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pt/C | Ethanol | 80 | 86 | 95 |
| Pd/C | Ethanol | 80 | 71 | 89 |
| Raney Ni | THF | 60 | 65 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
